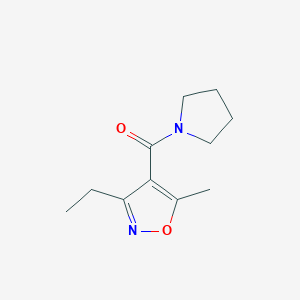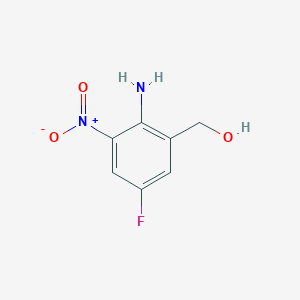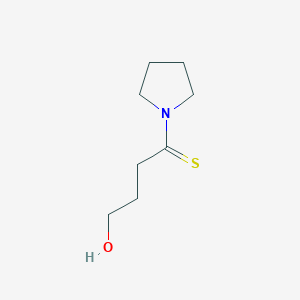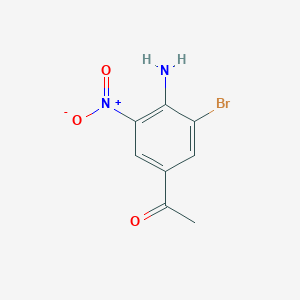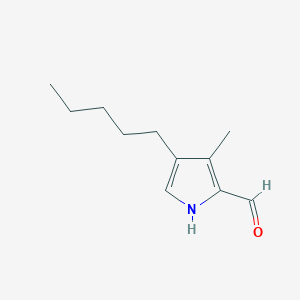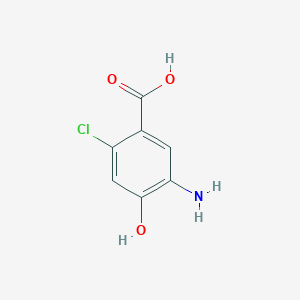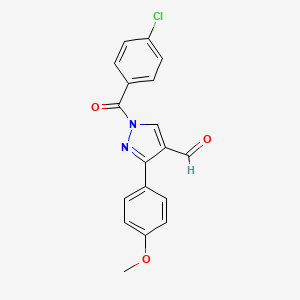
1-(4-Chlorobenzoyl)-3-(4-Methoxyphenyl)-1H-Pyrazole-4-Carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorobenzoyl)-3-(4-Methoxyphenyl)-1H-Pyrazole-4-Carbaldehyde is a complex organic compound that has garnered attention in various fields of scientific research
Méthodes De Préparation
The synthesis of 1-(4-Chlorobenzoyl)-3-(4-Methoxyphenyl)-1H-Pyrazole-4-Carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-chlorobenzoyl chloride with 4-methoxyphenylhydrazine to form an intermediate hydrazide. This intermediate is then cyclized to form the pyrazole ring, followed by the introduction of the carbaldehyde group through formylation reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-(4-Chlorobenzoyl)-3-(4-Methoxyphenyl)-1H-Pyrazole-4-Carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(4-Chlorobenzoyl)-3-(4-Methoxyphenyl)-1H-Pyrazole-4-Carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(4-Chlorobenzoyl)-3-(4-Methoxyphenyl)-1H-Pyrazole-4-Carbaldehyde involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, receptors, or signaling pathways, depending on its chemical structure and the biological context. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites.
Comparaison Avec Des Composés Similaires
1-(4-Chlorobenzoyl)-3-(4-Methoxyphenyl)-1H-Pyrazole-4-Carbaldehyde can be compared with similar compounds such as:
4-Chloro-2-(4-chlorobenzoyl)-1-(4-methoxyphenyl)hydrazide: This compound shares the chlorobenzoyl and methoxyphenyl groups but differs in the presence of a hydrazide group instead of a pyrazole ring.
4-Chloro-N-(4-methoxyphenyl)benzamide: Similar in having the chlorobenzoyl and methoxyphenyl groups, but it contains an amide group instead of a pyrazole ring and aldehyde group
Propriétés
Numéro CAS |
260789-24-0 |
|---|---|
Formule moléculaire |
C18H13ClN2O3 |
Poids moléculaire |
340.8 g/mol |
Nom IUPAC |
1-(4-chlorobenzoyl)-3-(4-methoxyphenyl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C18H13ClN2O3/c1-24-16-8-4-12(5-9-16)17-14(11-22)10-21(20-17)18(23)13-2-6-15(19)7-3-13/h2-11H,1H3 |
Clé InChI |
SQPZAPAPNZVPCJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=NN(C=C2C=O)C(=O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


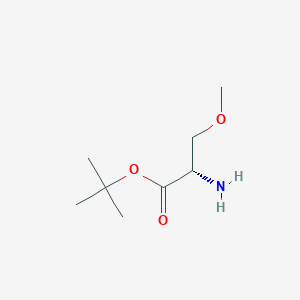
![[2-(4-Fluorophenyl)pyrrolidin-1-yl]acetic acid](/img/structure/B12863289.png)
